molecular formula C7H2Br2F4 B1448826 3,6-Dibromo-2-fluorobenzotrifluoride CAS No. 1806306-85-3

3,6-Dibromo-2-fluorobenzotrifluoride

Cat. No. B1448826
M. Wt: 321.89 g/mol
InChI Key: PDMACOHNQSBEGJ-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-fluorobenzotrifluoride is a chemical compound with the molecular formula C7H2Br2F4 . It is a derivative of benzotrifluoride, which is a type of aromatic compound .


Molecular Structure Analysis

The molecular structure of 3,6-Dibromo-2-fluorobenzotrifluoride consists of a benzene ring with two bromine atoms, one fluorine atom, and a trifluoromethyl group attached to it . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.

Safety And Hazards

The safety data sheet for a similar compound, 2-Bromo-6-fluorobenzotrifluoride, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is reasonable to assume that 3,6-Dibromo-2-fluorobenzotrifluoride might have similar hazards, but specific safety data for this compound was not found in the search results.

properties

IUPAC Name

1,4-dibromo-2-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMACOHNQSBEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-2-fluorobenzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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